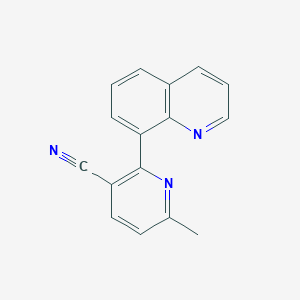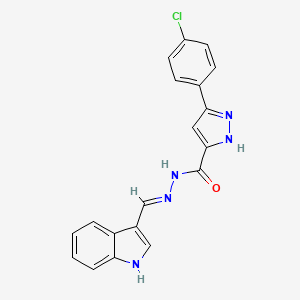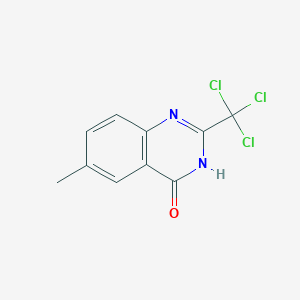![molecular formula C21H23ClN2O3 B6122083 3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol](/img/structure/B6122083.png)
3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol is a chemical compound that belongs to the family of phenols and is commonly referred to as ACPP. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of ACPP is not fully understood. However, it is believed that ACPP exerts its effects by modulating various signaling pathways in the body. For example, ACPP has been found to inhibit the activity of COX-2 by binding to its active site. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation. ACPP has also been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and Physiological Effects:
ACPP has been found to have various biochemical and physiological effects. In vitro studies have shown that ACPP inhibits the activity of AChE, leading to an increase in acetylcholine levels. This increase in acetylcholine levels can have beneficial effects on cognitive function. ACPP has also been found to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins. This decrease in prostaglandin production can have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using ACPP in lab experiments include its high purity and high yield synthesis method. ACPP has also been found to have low toxicity in vitro studies. However, the limitations of using ACPP in lab experiments include its limited solubility in water and its instability in acidic conditions.
将来の方向性
There are several future directions for the study of ACPP. In medicinal chemistry, ACPP can be further optimized to improve its anti-inflammatory and analgesic properties. It can also be studied for its potential as an anticancer agent. In biochemistry, ACPP can be studied for its potential as a neuroprotective agent and its effects on cognitive function. Further studies can also be conducted to understand the mechanism of action of ACPP and its effects on various signaling pathways in the body.
合成法
The synthesis of ACPP involves the reaction of 3-hydroxybenzaldehyde with 2-chloroacetophenone in the presence of piperazine and acetic anhydride. This reaction results in the formation of ACPP as a yellow solid. The synthesis method has been optimized to yield high purity and high yield of ACPP.
科学的研究の応用
ACPP has shown potential applications in various scientific fields. In medicinal chemistry, ACPP has been studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. ACPP has also been studied for its potential as an anticancer agent. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In biochemistry, ACPP has been studied for its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have beneficial effects on cognitive function. ACPP has also been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-(2-chlorophenyl)-3-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15(25)23-9-11-24(12-10-23)21(27)14-19(16-5-4-6-17(26)13-16)18-7-2-3-8-20(18)22/h2-8,13,19,26H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBRTOUUIZHBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Acetyl-1-piperazinyl)-1-(2-chlorophenyl)-3-oxopropyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-chlorobenzamide](/img/structure/B6122024.png)

![2-{1-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2-piperidinyl}ethanol](/img/structure/B6122039.png)

![2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)


![(1S*,4S*)-2-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6122098.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6122111.png)